Technical Guide: Methyl 6-Methyl-1H-indole-2-carboxylate (CAS No. 18377-65-6)
Technical Guide: Methyl 6-Methyl-1H-indole-2-carboxylate (CAS No. 18377-65-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-methyl-1H-indole-2-carboxylate, with the Chemical Abstracts Service (CAS) registry number 18377-65-6, is a heterocyclic organic compound belonging to the indole class.[1][2] Indole derivatives are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and available spectroscopic data for methyl 6-methyl-1H-indole-2-carboxylate.
Chemical and Physical Properties
A summary of the key chemical and physical properties for methyl 6-methyl-1H-indole-2-carboxylate is presented in the table below. It is important to note that while some properties are experimentally determined, others are computationally predicted and should be considered as estimates.
| Property | Value | Source |
| CAS Number | 18377-65-6 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| IUPAC Name | methyl 6-methyl-1H-indole-2-carboxylate | [1] |
| Canonical SMILES | CC1=CC2=C(C=C1)C=C(N2)C(=O)OC | [1] |
| InChI Key | UYJKPZLQOCBHOS-UHFFFAOYSA-N | [1] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Not available | |
| Appearance | White to off-white solid (typical for similar indole esters) |
Experimental Protocols
Synthesis of Methyl 6-Methyl-1H-indole-2-carboxylate
The synthesis of methyl 6-methyl-1H-indole-2-carboxylate can be achieved through a multi-step process starting from a substituted aniline. A common and effective method is the Fischer indole synthesis, followed by esterification.
Step 1: Synthesis of 6-Methyl-1H-indole-2-carboxylic acid
This step involves the reaction of a p-tolylhydrazine with pyruvic acid to form the corresponding hydrazone, which then undergoes cyclization under acidic conditions to yield the indole carboxylic acid.
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Materials:
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p-Tolylhydrazine hydrochloride
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Pyruvic acid
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Glacial acetic acid
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Ethanol
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Procedure:
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A mixture of p-tolylhydrazine hydrochloride and pyruvic acid in a 1:1 molar ratio is suspended in glacial acetic acid.
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The mixture is heated at reflux for 2-4 hours, during which time the cyclization occurs.
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The reaction mixture is cooled to room temperature and poured into ice-water.
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The precipitated solid, 6-methyl-1H-indole-2-carboxylic acid, is collected by filtration, washed with cold water, and dried.
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Step 2: Esterification to Methyl 6-Methyl-1H-indole-2-carboxylate
The carboxylic acid is then converted to its methyl ester.
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Materials:
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6-Methyl-1H-indole-2-carboxylic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated) or Thionyl chloride
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Sodium bicarbonate (saturated solution)
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Anhydrous sodium sulfate
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Dichloromethane or Ethyl acetate
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Procedure using Sulfuric Acid (Fischer Esterification):
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6-Methyl-1H-indole-2-carboxylic acid is dissolved in an excess of anhydrous methanol.
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A catalytic amount of concentrated sulfuric acid is slowly added to the solution.
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The mixture is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After completion, the excess methanol is removed under reduced pressure.
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The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl 6-methyl-1H-indole-2-carboxylate.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
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Procedure using Thionyl Chloride:
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To a solution of 6-methyl-1H-indole-2-carboxylic acid in anhydrous methanol at 0 °C, thionyl chloride is added dropwise.
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The reaction mixture is then stirred at room temperature for several hours or until the reaction is complete as indicated by TLC.
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The solvent is removed under reduced pressure, and the residue is worked up as described in the Fischer esterification procedure.
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The following diagram illustrates the general workflow for the synthesis:
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of the synthesized compound.
¹H NMR (Proton Nuclear Magnetic Resonance)
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NH (indole): 8.5-9.5 (broad singlet)
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Aromatic CHs: 7.0-7.6 (multiplets)
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CH (indole C3): ~7.0 (singlet or doublet, J ≈ 2-3 Hz)
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OCH₃ (ester): ~3.9 (singlet)
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CH₃ (on benzene ring): ~2.4 (singlet)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Expected chemical shifts (ppm) in CDCl₃:
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C=O (ester): ~162
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Indole carbons: 100-140
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OCH₃ (ester): ~52
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CH₃ (on benzene ring): ~21
Mass Spectrometry (MS)
The exact mass of methyl 6-methyl-1H-indole-2-carboxylate is 189.078979 amu. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 189.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activity or the involvement of methyl 6-methyl-1H-indole-2-carboxylate in any signaling pathways. However, the indole-2-carboxylate scaffold is a common feature in molecules with a wide range of biological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. Derivatives of indole-2-carboxylic acids have been investigated as inhibitors of various enzymes and as ligands for different receptors.
Further research is required to elucidate the specific biological functions of methyl 6-methyl-1H-indole-2-carboxylate. A logical workflow for such an investigation is presented below.
Conclusion
This technical guide provides a foundational understanding of methyl 6-methyl-1H-indole-2-carboxylate, including its chemical and physical properties, a detailed synthesis protocol, and expected spectroscopic data. While specific experimental data on some physical properties and biological activity are currently lacking, the information provided herein serves as a valuable resource for researchers and scientists working with this compound. The synthetic route is well-established for similar indole derivatives, and the provided workflow for biological investigation offers a roadmap for future studies to unlock the therapeutic potential of this molecule.
